Cas no 3409-79-8 (N-(3-nitrobenzenesulfonyl)benzamide)
N-(3-nitrobenzenesulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-[(3-nitrophenyl)sulfonyl]Benzamide
- N-(3-nitrobenzenesulfonyl)benzamide
- N-((3-nitrophenyl)sulfonyl)benzamide
- AKOS001656077
- SR-01000462173-1
- SCHEMBL6469330
- SR-01000462173
- 1-(Phenylcarbonylaminosulphonyl)-3-nitrobenzene
- DBBBUUKKTZRZFK-UHFFFAOYSA-N
- EU-0041563
- 3409-79-8
- F1372-0049
- N-(3-nitrophenyl)sulfonylbenzamide
- N-Benzoyl-3-nitrobenzenesulfonamide
- DA-06680
-
- Inchi: 1S/C13H10N2O5S/c16-13(10-5-2-1-3-6-10)14-21(19,20)12-8-4-7-11(9-12)15(17)18/h1-9H,(H,14,16)
- InChI Key: DBBBUUKKTZRZFK-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)[N+](=O)[O-])(NC(C1C=CC=CC=1)=O)(=O)=O
Computed Properties
- Exact Mass: 306.03104260Da
- Monoisotopic Mass: 306.03104260Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 488
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 117Ų
N-(3-nitrobenzenesulfonyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1372-0049-2μmol |
N-(3-nitrobenzenesulfonyl)benzamide |
3409-79-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1372-0049-1mg |
N-(3-nitrobenzenesulfonyl)benzamide |
3409-79-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1372-0049-2mg |
N-(3-nitrobenzenesulfonyl)benzamide |
3409-79-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(3-nitrobenzenesulfonyl)benzamide Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on N-(3-nitrobenzenesulfonyl)benzamide
Introduction to N-(3-nitrobenzenesulfonyl)benzamide (CAS No. 3409-79-8)
N-(3-nitrobenzenesulfonyl)benzamide (CAS No. 3409-79-8) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitro and sulfonamide functional groups, exhibits a unique set of chemical properties that make it a valuable tool in various scientific applications.
The molecular structure of N-(3-nitrobenzenesulfonyl)benzamide consists of a benzene ring substituted with a nitro group at the 3-position and an amide group linked to another benzene ring. This arrangement imparts distinct reactivity and interaction capabilities, making it a versatile intermediate in synthetic chemistry. The presence of the nitro group enhances its electrophilicity, while the sulfonamide moiety contributes to its solubility and bioavailability, which are critical factors in drug design.
In recent years, N-(3-nitrobenzenesulfonyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural features allow for modifications that can fine-tune its pharmacological properties, making it an attractive candidate for drug discovery programs.
One of the most compelling aspects of N-(3-nitrobenzenesulfonyl)benzamide is its utility in the design of enzyme inhibitors. The nitro group and sulfonamide moiety can interact with specific amino acid residues in enzyme active sites, thereby modulating enzymatic activity. This has led to investigations into its potential as an inhibitor for various therapeutic targets, including kinases and proteases. Preliminary studies have shown promising results in vitro, suggesting that this compound could be a lead candidate for further development.
The synthesis of N-(3-nitrobenzenesulfonyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions. The nitration of benzene derivatives followed by sulfonylation and subsequent amide formation are critical steps in this process. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in large-scale research and development projects.
The pharmacological profile of N-(3-nitrobenzenesulfonyl)benzamide has been further elucidated through computational modeling and experimental studies. These efforts have provided insights into its binding interactions with biological targets, which are essential for understanding its mechanism of action. The compound's ability to engage with specific proteins and enzymes has opened up new avenues for therapeutic intervention, particularly in areas such as cancer therapy and inflammatory diseases.
In conclusion, N-(3-nitrobenzenesulfonyl)benzamide (CAS No. 3409-79-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of drug discovery and development.
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